(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

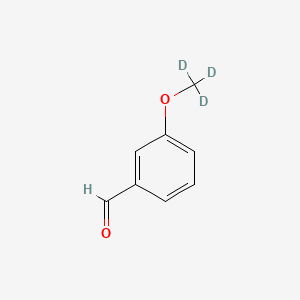

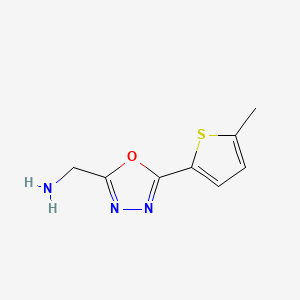

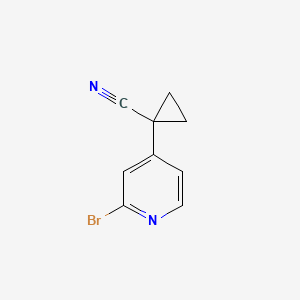

Molecular Structure Analysis

The molecular formula of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is C8H11Cl2F3N2. The InChI code is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For a visual representation of the molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The molecular weight of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is 263.09 . It is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or manufacturer.Wissenschaftliche Forschungsanwendungen

Reactions with Diaminoguanidine Nitrate : Benzil reacts with diaminoguanidine nitrate to yield a nitrate salt of benzil mono[(aminoamidino)hydrazone]. This hydrazone is unstable and cyclises to form 5,6-diphenyl-3-hydrazino-1,2,4-triazine. This compound further reacts to form various derivatives, such as 6,7-diphenyltetrazolo-[1,5-b]-as-triazine and 6,7-diphenyltriazolo[4,3-b]-as-triazine, which are significant in chemical transformations (Stevens, 1972).

Synthesis of Fluorinated Z-Oximes and 1,2,4-Triazines : The reaction of certain fluorinated compounds with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones. This synthesis method is noted for its high yield and mild experimental conditions, showcasing the utility of hydrazine in fluorine chemistry (Buscemi et al., 2005).

Antitumor Evaluation of Hydrazone Derivatives : Hydrazide-hydrazone derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives showed significant inhibitory effects on various cancer cell lines, suggesting their potential in the development of anti-cancer agents (Wardakhan & Samir, 2012).

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles : A metal-free synthesis method using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles. This method is significant for its broad substrate scope, high efficiency, and scalability, important in pharmaceutical chemistry (Wang et al., 2022).

Regioselective Synthesis of Trifluoromethylated Pyrazoles : A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines has led to the regioselective synthesis of trifluoromethylated pyrazoles. The reaction's regioselectivity was found to depend on the nature of the solvent, offering insights into the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Synthesis and Biological Activity of Hydrazine Derivatives : Hydrazine and hydrazide derivatives of benzo-γ-pyrones with fluorine substituents have been synthesized and tested for their antimicrobial activity and cell proliferation influence. This highlights the role of hydrazine derivatives in medicinal chemistry (Słomiak et al., 2018).

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)